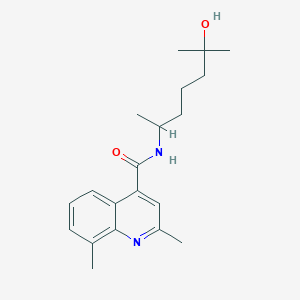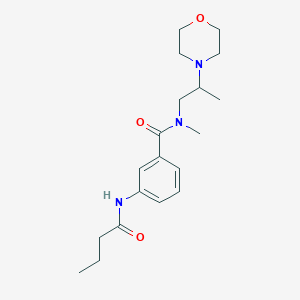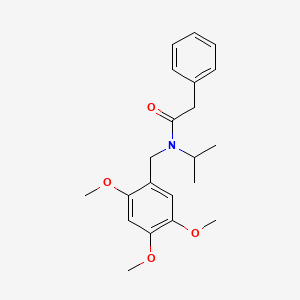
N-(5-hydroxy-1,5-dimethylhexyl)-2,8-dimethylquinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-hydroxy-1,5-dimethylhexyl)-2,8-dimethylquinoline-4-carboxamide, also known as HDQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, such as medicine, agriculture, and material science. HDQ is a quinoline derivative that has a unique structure and properties that make it a promising candidate for many different applications.
Wirkmechanismus
The mechanism of action of N-(5-hydroxy-1,5-dimethylhexyl)-2,8-dimethylquinoline-4-carboxamide varies depending on its application. In medicine, N-(5-hydroxy-1,5-dimethylhexyl)-2,8-dimethylquinoline-4-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(5-hydroxy-1,5-dimethylhexyl)-2,8-dimethylquinoline-4-carboxamide has also been shown to inhibit the replication of viruses and bacteria by interfering with their DNA synthesis. In agriculture, N-(5-hydroxy-1,5-dimethylhexyl)-2,8-dimethylquinoline-4-carboxamide has been shown to disrupt the cell membrane of fungi and insects, leading to their death.
Biochemical and Physiological Effects:
N-(5-hydroxy-1,5-dimethylhexyl)-2,8-dimethylquinoline-4-carboxamide has been shown to have several biochemical and physiological effects. In medicine, N-(5-hydroxy-1,5-dimethylhexyl)-2,8-dimethylquinoline-4-carboxamide has been shown to reduce the size of tumors and increase the lifespan of cancer patients. N-(5-hydroxy-1,5-dimethylhexyl)-2,8-dimethylquinoline-4-carboxamide has also been shown to reduce the viral load in patients with hepatitis C and HIV. In agriculture, N-(5-hydroxy-1,5-dimethylhexyl)-2,8-dimethylquinoline-4-carboxamide has been shown to increase crop yield and protect crops from fungal and insect infestations.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-hydroxy-1,5-dimethylhexyl)-2,8-dimethylquinoline-4-carboxamide has several advantages and limitations for lab experiments. One advantage is its high purity, which allows for accurate and reproducible results. N-(5-hydroxy-1,5-dimethylhexyl)-2,8-dimethylquinoline-4-carboxamide is also stable under a wide range of conditions, making it easy to handle and store. One limitation is its high cost, which may limit its use in some experiments. N-(5-hydroxy-1,5-dimethylhexyl)-2,8-dimethylquinoline-4-carboxamide also has limited solubility in some solvents, which may affect its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for research on N-(5-hydroxy-1,5-dimethylhexyl)-2,8-dimethylquinoline-4-carboxamide. In medicine, future research could focus on the development of N-(5-hydroxy-1,5-dimethylhexyl)-2,8-dimethylquinoline-4-carboxamide-based drugs for the treatment of cancer, viral infections, and bacterial infections. In agriculture, future research could focus on the development of N-(5-hydroxy-1,5-dimethylhexyl)-2,8-dimethylquinoline-4-carboxamide-based pesticides that are more environmentally friendly and effective against a wider range of pests. In material science, future research could focus on the development of N-(5-hydroxy-1,5-dimethylhexyl)-2,8-dimethylquinoline-4-carboxamide-based materials for use in OLEDs and other electronic devices. Overall, the unique structure and properties of N-(5-hydroxy-1,5-dimethylhexyl)-2,8-dimethylquinoline-4-carboxamide make it a promising candidate for many different applications, and further research is needed to fully explore its potential.
Synthesemethoden
The synthesis of N-(5-hydroxy-1,5-dimethylhexyl)-2,8-dimethylquinoline-4-carboxamide can be achieved through several methods, including the reaction of 2,8-dimethylquinoline-4-carboxylic acid with 5-hydroxy-1,5-dimethylhexan-3-one in the presence of a catalyst. Another method involves the reaction of 2,8-dimethylquinoline-4-carboxylic acid with 5-hydroxy-1,5-dimethylhexan-3-ol in the presence of a dehydrating agent. These methods have been optimized to produce high yields of N-(5-hydroxy-1,5-dimethylhexyl)-2,8-dimethylquinoline-4-carboxamide with high purity.
Wissenschaftliche Forschungsanwendungen
N-(5-hydroxy-1,5-dimethylhexyl)-2,8-dimethylquinoline-4-carboxamide has been extensively researched for its potential applications in various fields. In medicine, N-(5-hydroxy-1,5-dimethylhexyl)-2,8-dimethylquinoline-4-carboxamide has been shown to have anticancer, antiviral, and antibacterial properties. N-(5-hydroxy-1,5-dimethylhexyl)-2,8-dimethylquinoline-4-carboxamide has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. In agriculture, N-(5-hydroxy-1,5-dimethylhexyl)-2,8-dimethylquinoline-4-carboxamide has been shown to have antifungal and insecticidal properties, making it a potential candidate for crop protection. N-(5-hydroxy-1,5-dimethylhexyl)-2,8-dimethylquinoline-4-carboxamide has also been studied for its potential use in material science, such as in the development of organic light-emitting diodes (OLEDs).
Eigenschaften
IUPAC Name |
N-(6-hydroxy-6-methylheptan-2-yl)-2,8-dimethylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-13-8-6-10-16-17(12-15(3)21-18(13)16)19(23)22-14(2)9-7-11-20(4,5)24/h6,8,10,12,14,24H,7,9,11H2,1-5H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQFVZHUTKOJNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)C(=O)NC(C)CCCC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[(2E)-3-phenylprop-2-en-1-yl]cyclopropanamine](/img/structure/B5901354.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanamine](/img/structure/B5901359.png)

![4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-pyridin-4-ylethyl)benzamide](/img/structure/B5901371.png)
![1-{3-[(2-methylprop-2-en-1-yl)oxy]benzoyl}-4-(tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane](/img/structure/B5901383.png)

![N-[2-(6-methoxy-1H-benzimidazol-2-yl)ethyl]-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B5901395.png)
![N-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N'-[3-(trifluoromethoxy)benzyl]urea](/img/structure/B5901403.png)
![N~2~-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N~1~,N~1~-dimethyl-1-(3-methyl-2-thienyl)ethane-1,2-diamine](/img/structure/B5901404.png)
![N-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-N-[4-(methylthio)benzyl]cyclopropanamine](/img/structure/B5901416.png)
![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[1-(4-fluorophenyl)propyl]pyrimidin-2-amine](/img/structure/B5901417.png)
![5-({4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-1-yl}methyl)-2,1,3-benzoxadiazole](/img/structure/B5901422.png)
![3-[3-({isopropyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-1H-indol-1-yl]propanamide](/img/structure/B5901441.png)
![2-({(2-methoxyethyl)[(3-methyl-2-thienyl)methyl]amino}methyl)benzoic acid](/img/structure/B5901448.png)